1-Methyl-3-(5-phenyl-1,3,4-oxadiazol-2-ylimino)indolin-2-one
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Overview
Description
1-Methyl-3-(5-phenyl-1,3,4-oxadiazol-2-ylimino)indolin-2-one is a complex organic compound that belongs to the class of indolin-2-one derivatives. This compound is characterized by the presence of an indolin-2-one core, which is substituted with a methyl group at the 1-position and a 5-phenyl-1,3,4-oxadiazol-2-ylimino group at the 3-position. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science .
Preparation Methods
The synthesis of 1-Methyl-3-(5-phenyl-1,3,4-oxadiazol-2-ylimino)indolin-2-one typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Indolin-2-one Core: The indolin-2-one core can be synthesized through the cyclization of an appropriate aniline derivative with a suitable carbonyl compound under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced at the 1-position of the indolin-2-one core through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Formation of the 5-Phenyl-1,3,4-oxadiazole Moiety: The 5-phenyl-1,3,4-oxadiazole moiety can be synthesized through the cyclization of a hydrazide derivative with a suitable carboxylic acid or its derivative under dehydrating conditions.
Coupling of the Two Moieties: The final step involves the coupling of the 5-phenyl-1,3,4-oxadiazole moiety with the indolin-2-one core through a condensation reaction, typically using reagents such as phosphorus oxychloride or thionyl chloride
Chemical Reactions Analysis
1-Methyl-3-(5-phenyl-1,3,4-oxadiazol-2-ylimino)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the indolin-2-one core, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed on the oxadiazole moiety, leading to the formation of hydrazine derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones, leading to the formation of Schiff bases or other condensation products
Scientific Research Applications
1-Methyl-3-(5-phenyl-1,3,4-oxadiazol-2-ylimino)indolin-2-one has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer, antimicrobial, and antioxidant agent. .
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex organic molecules.
Material Science: The compound has been explored for its potential use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(5-phenyl-1,3,4-oxadiazol-2-ylimino)indolin-2-one involves its interaction with various molecular targets and pathways. The compound has been shown to:
Inhibit Enzymes: The compound can inhibit enzymes such as acetylcholinesterase and tyrosinase, leading to the disruption of key biochemical pathways.
Induce Apoptosis: The compound can induce apoptosis in cancer cells by activating caspases and other pro-apoptotic proteins.
Scavenge Free Radicals: The compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress
Comparison with Similar Compounds
1-Methyl-3-(5-phenyl-1,3,4-oxadiazol-2-ylimino)indolin-2-one can be compared with other similar compounds, such as:
Indolin-2-one Derivatives: Compounds such as 1-benzyl-1H-1,2,3-triazole-indolin-2-one derivatives share a similar indolin-2-one core but differ in their substituents, leading to variations in their biological activities.
Oxadiazole Derivatives: Compounds such as 2-amino-1,3,4-oxadiazole derivatives share a similar oxadiazole moiety but differ in their core structures, resulting in different chemical and biological properties.
Phenyl Substituted Compounds: Compounds such as 5-phenyl-1,3,4-oxadiazole derivatives share a similar phenyl-oxadiazole structure but differ in their additional substituents, affecting their overall reactivity and applications.
Properties
CAS No. |
84640-83-5 |
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Molecular Formula |
C17H12N4O2 |
Molecular Weight |
304.30 g/mol |
IUPAC Name |
(3E)-1-methyl-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)imino]indol-2-one |
InChI |
InChI=1S/C17H12N4O2/c1-21-13-10-6-5-9-12(13)14(16(21)22)18-17-20-19-15(23-17)11-7-3-2-4-8-11/h2-10H,1H3/b18-14+ |
InChI Key |
ILQQJDVXWJOXFF-NBVRZTHBSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2/C(=N\C3=NN=C(O3)C4=CC=CC=C4)/C1=O |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC3=NN=C(O3)C4=CC=CC=C4)C1=O |
Origin of Product |
United States |
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